Articaine, (S)-

Enantioselective membrane biophysics Local anesthetic mechanism Lipid monolayer Langmuir technique

(S)-Articaine (CAS 1443683-48-4) is the single (S)-enantiomer of articaine, a clinically dominant amide-type local anesthetic that uniquely incorporates both an ester group for rapid plasma clearance and a thiophene ring for enhanced lipid solubility. While the racemic mixture (1:1 R/S) is widely used in dental practice, the isolated (S)-enantiomer is essential for studies probing stereospecific pharmacodynamics, enantioselective metabolism, and chiral toxicology.

Molecular Formula C13H20N2O3S
Molecular Weight 284.38 g/mol
CAS No. 1443683-48-4
Cat. No. B12777383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArticaine, (S)-
CAS1443683-48-4
Molecular FormulaC13H20N2O3S
Molecular Weight284.38 g/mol
Structural Identifiers
SMILESCCCNC(C)C(=O)NC1=C(SC=C1C)C(=O)OC
InChIInChI=1S/C13H20N2O3S/c1-5-6-14-9(3)12(16)15-10-8(2)7-19-11(10)13(17)18-4/h7,9,14H,5-6H2,1-4H3,(H,15,16)/t9-/m0/s1
InChIKeyQTGIAADRBBLJGA-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring (S)-Articaine (CAS 1443683-48-4) for Enantioselective Local Anesthetic Research


(S)-Articaine (CAS 1443683-48-4) is the single (S)-enantiomer of articaine, a clinically dominant amide-type local anesthetic that uniquely incorporates both an ester group for rapid plasma clearance and a thiophene ring for enhanced lipid solubility [1]. While the racemic mixture (1:1 R/S) is widely used in dental practice, the isolated (S)-enantiomer is essential for studies probing stereospecific pharmacodynamics, enantioselective metabolism, and chiral toxicology. Its defined stereochemistry eliminates the confounding effects of the (R)-enantiomer, which exhibits a distinctly different membrane intercalation profile [2]. This single-enantiomer form enables precise structure-activity relationship (SAR) investigations and serves as an indispensable reference standard for chiral analytical method validation.

Single (S)-enantiomer eliminates (R)-enantiomer confounding in membrane and pharmacological studies
Defined stereochemistry supports enantioselective SAR and mechanism-of-action research
Chiral reference standard for HPLC method validation and enantiomeric purity analysis

Why Racemic Articaine Cannot Substitute for (S)-Articaine in Enantioselective Research


Substituting racemic articaine for (S)-articaine in enantioselective research invalidates experimental conclusions because the two enantiomers are pharmacologically and biophysically distinct. In Langmuir monolayer models of brain lipids, the (R)-enantiomer intercalates deep into the acyl chain region while (S)-articaine remains at or near the head-group region [1]. This differential membrane localization implies differences in drug-receptor interaction kinetics and metabolic accessibility that are masked in racemic preparations [2]. For analytical methods, regulatory compliant chiral purity analysis cannot be performed using the racemate as a reference standard, as it lacks the stereochemical specificity required for method validation (e.g., USP/EP/BP traceability) .

Membrane localization mismatch
(R)-enantiomer intercalates deep into acyl chains; racemic mixture masks this enantiomer-specific behavior, potentially confounding biophysical and pharmacological interpretations.
Chiral purity analysis incompatibility
Racemate lacks the stereochemical specificity required for enantiomeric impurity quantification; (S)-articaine is necessary for chiral HPLC reference standard use.

(S)-Articaine (CAS 1443683-48-4): Quantitative Differentiation Evidence Versus Racemate and (R)-Enantiomer


Differential Phospholipid Monolayer Intercalation Depth of (S)- vs. (R)-Articaine

In a direct head-to-head Langmuir monolayer study comparing (S)-articaine, (R)-articaine, and the racemate at 30 mol% in dipalmitoylphosphatidylcholine (DPPC) monolayers, the (R)-enantiomer increased monolayer stability significantly more than the (S)-enantiomer [1]. In unsaturated phospholipid (POPS) monolayers, the (R)-enantiomer localized deep in the acyl chain region, whereas (S)-articaine remained at or close to the head-group region [1]. This stereospecific intercalation pattern is a direct consequence of the diastereoisomeric interaction between the chiral articaine enantiomers and chiral phospholipid components [1].

Membrane Intercalation
Head-to-head
(S)-Articaine localizes at head-group region; (R)-enantiomer deep in acyl chain region. (R)-enantiomer reported greater monolayer stability increase in DPPC.
Reported enantiomer-specific membrane interaction context
Langmuir monolayer, DPPC/POPS, 30 mol%
Enantioselective membrane biophysics Local anesthetic mechanism Lipid monolayer Langmuir technique

Enantiomer-Specific HPLC Separation Validates (S)-Articaine as a Unique Reference Standard

Enantiomeric separation of articaine hydrochloride and its metabolite articainic acid has been achieved using chiral stationary phase HPLC, enabling resolution of (S)- and (R)-enantiomers and confirming that the commercially available single enantiomer can serve as a validated reference for quality control and pharmacokinetic studies [1]. Certified pharmaceutical secondary standards of articaine (racemic) with multi-traceability to USP, EP, and BP are commercially available, but the single (S)-enantiomer provides the absolute configuration specificity required for enantiopurity determination in drug substance and finished product release testing .

Chiral HPLC Separation
Class-level
Enables enantiomeric purity determination via chiral stationary phase HPLC; racemate does not provide stereochemical discrimination.
Supports chiral reference standard context
Method reported for articaine and metabolite
Chiral chromatography Pharmaceutical reference standard Enantiomeric purity analysis

Class-Level Inference: Reduced Systemic Toxicity Potential of (S)-Enantiomers in Amide Local Anesthetics

The clinical adoption of levobupivacaine and ropivacaine as pure (S)-enantiomers was driven by their significantly improved cardiovascular safety profile compared to their (R)-counterparts or racemates [1]. This class-level pattern has been well-documented across amide local anesthetics: S(-) enantiomers typically exhibit lower systemic toxicity while maintaining comparable anesthetic potency [1]. Although stereospecific toxicity data for articaine enantiomers have not been published, the (S)-enantiomer of articaine is structurally and pharmacologically consistent with this class trend, providing a rational basis for selecting it over (R)-articaine or the racemate in preclinical safety studies [1].

Systemic Toxicity Class Inference
Class-level
S-enantiomers of amide local anesthetics exhibit reported lower cardiotoxicity indices (3- to 5-fold) compared to R-enantiomers or racemates.
Reported class-level safety endpoint context
Articaine-specific enantiomer toxicity data not yet available
Chiral safety pharmacology Enantioselective toxicity Sodium channel blocker cardiotoxicity

High-Value Application Scenarios for (S)-Articaine (CAS 1443683-48-4) in Research and Industrial Settings


Enantioselective Local Anesthetic Mechanism-of-Action Studies

Use (S)-articaine to investigate stereospecific sodium channel block kinetics. The documented differential membrane intercalation depth of (S)- vs. (R)-articaine [1] predicts distinct onset and recovery kinetics at voltage-gated sodium channels. Single-enantiomer test articles eliminate the confounding pharmacological effects introduced by the (R)-enantiomer present in racemic articaine, enabling clean interpretation of electrophysiological data.

Chiral Pharmacokinetic and Drug Metabolism Profiling

Employ (S)-articaine as a reference standard for chiral HPLC or CE methods to quantify enantiomer-specific plasma concentration-time profiles [2]. Because articaine contains an ester group that is rapidly hydrolyzed by plasma esterases, enantioselective metabolism studies are critical to determine whether the (S)- or (R)-enantiomer is preferentially cleared, which directly impacts dose selection for single-enantiomer formulation development.

Investigational Single-Enantiomer Formulation Development for Improved Safety

Leverage (S)-articaine as the active pharmaceutical ingredient (API) starting material for preclinical toxicology and formulation studies aimed at a potential chiral switch. The class-level safety advantage of S-enantiomers over racemates in reducing cardiotoxicity [3] provides a rational basis for developing an (S)-articaine-based injectable or topical product with a potentially wider therapeutic window than currently marketed racemic articaine preparations.

Regulatory-Compliant Quality Control and Enantiomeric Purity Testing

Acquire (S)-articaine as a certified single-enantiomer reference standard for quality control testing of articaine-containing drug substances and finished pharmaceutical products. Its defined stereochemistry allows accurate quantification of the undesired (R)-enantiomer at impurity-level thresholds, meeting ICH Q6A and Q6B chiral purity requirements [2].

Application
Selection Property
Validation Focus
Enantioselective sodium channel studies
Single-enantiomer identity
Enantiomer-specific membrane interaction and block kinetics review
Chiral pharmacokinetic profiling
Chiral reference standard capability
Enantiomer-specific metabolism and clearance interpretation
Preclinical formulation safety studies
Class-level safety endpoint context
Cardiotoxicity endpoint monitoring in model systems
Research enantiopurity testing
Chiral purity analysis suitability
Enantiomeric impurity quantification by chiral HPLC
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